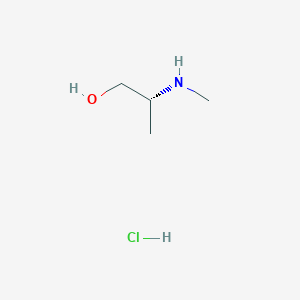

(R)-2-(Methylamino)propan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-(Methylamino)propan-1-ol hydrochloride is a chiral compound belonging to the class of amino alcohols. It is widely used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile building block in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)propan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of acetone with methylamine, followed by the reduction of the resulting imine with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the imine intermediate.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Methylamino)propan-1-ol hydrochloride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of the starting materials, the optimization of reaction conditions, and the isolation and crystallization of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(Methylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones and aldehydes.

Reduction: Amines and alcohols.

Substitution: Various substituted amino alcohols and their derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of (R)-2-(Methylamino)propan-1-ol hydrochloride is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The synthesis pathway includes the condensation of (R)-2-(Methylamino)propan-1-ol with other organic compounds to form more complex structures essential for therapeutic efficacy .

Chiral Resolution

The compound is also utilized in chiral resolution processes, which are crucial for the production of enantiomerically pure drugs. The ability to resolve racemic mixtures into their individual enantiomers allows for the development of drugs with improved safety and efficacy profiles . The diastereomeric salt formation method using optically active acids is one approach employed for this purpose .

Ligand Development

Research has demonstrated that this compound can serve as a ligand in virtual screening processes aimed at discovering new drug candidates. Its ability to interact with various biological targets makes it a valuable component in computational drug design methodologies .

Biological Studies

The compound has been studied for its biological activities, including potential neuroprotective effects. Investigations into its mechanism of action may provide insights into new therapeutic strategies for neurological disorders .

Case Study 1: Synthesis of Duloxetine

A significant case study involves the synthesis of Duloxetine from this compound. The process includes several steps:

- Condensation : The compound reacts with a naphthalene derivative.

- Demethylation : This step involves removing methyl groups to yield Duloxetine.

- Purification : The final product undergoes purification to achieve the desired optical purity.

This multi-step synthesis highlights the importance of this compound as a critical precursor in pharmaceutical manufacturing .

Case Study 2: Chiral Resolution Techniques

Another notable study focused on developing efficient methods for resolving racemic mixtures of this compound using optically active acids such as mandelic acid and tartaric acid. The study reported high yields and optical purities, demonstrating the effectiveness of these techniques in producing enantiomerically pure substances necessary for drug development .

Wirkmechanismus

The mechanism of action of ®-2-(Methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(Methylamino)propan-1-ol hydrochloride: The enantiomer of ®-2-(Methylamino)propan-1-ol hydrochloride, with similar chemical properties but different biological activity.

3-(Methylamino)-1-phenyl-propan-1-ol: A related compound with a phenyl group, used in the synthesis of various pharmaceuticals.

3-Dimethylamino-1-propanol: Another amino alcohol with different substituents, used as an intermediate in organic synthesis.

Uniqueness

®-2-(Methylamino)propan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Biologische Aktivität

(R)-2-(Methylamino)propan-1-ol hydrochloride, a chiral compound with the chemical formula C₄H₁₂ClNO and CAS number 152230-64-3, has garnered attention for its potential biological activities, particularly concerning neurotransmitter systems. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

- Molecular Weight : Approximately 125.6 g/mol

- Solubility : Very soluble in water (up to 41.1 mg/ml)

- Chirality : Exists as a hydrochloride salt, enhancing stability and solubility

Preliminary studies indicate that this compound may influence the central nervous system due to its structural similarity to other psychoactive compounds. It is hypothesized that the compound interacts with serotonin and dopamine receptors, which are critical in regulating mood and cognitive functions. However, further research is necessary to elucidate the specific mechanisms of action and therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

-

Neurotransmitter Interactions :

- Initial findings suggest binding affinity to serotonin and dopamine receptors.

- Potential applications in treating conditions related to neurotransmitter imbalances.

- Antiviral Properties :

-

Pharmaceutical Applications :

- The compound's unique structure and high solubility make it a promising candidate for pharmaceutical development, particularly in neuropharmacology.

Table 1: Comparative Binding Affinity of Similar Compounds

| Compound Name | CAS Number | Binding Affinity | Notes |

|---|---|---|---|

| This compound | 152230-64-3 | TBD | Potential interactions with neurotransmitter receptors |

| Fluoxetine | 56296-78-7 | Moderate | SSRI with known effects on serotonin reuptake |

| Duloxetine | 117081-23-8 | High | SNRI used for depression and anxiety |

Research Insights

- Neuropharmacology : Research indicates that this compound may affect mood regulation through its action on serotonin pathways. A study highlighted its potential role in modulating neurotransmitter levels, which could inform treatment strategies for mood disorders.

- Antiviral Activity : In a comparative study involving enantiomers of related compounds, the S-enantiomer showed significant antiviral activity against coxsackievirus B3 with an EC50 of 0.4 ± 0.15 μM, while the R-enantiomer exhibited no protective effects . This suggests that the stereochemistry of similar compounds plays a crucial role in their biological activity.

- Pharmaceutical Development : The synthesis methods for this compound have been optimized for yield and purity, indicating its viability as a pharmaceutical intermediate . Its structural properties lend themselves well to modifications that could enhance its therapeutic efficacy.

Eigenschaften

IUPAC Name |

(2R)-2-(methylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLYDAGNAVKVBZ-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.